2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine
Description
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine is a synthetic amine derivative featuring a cyclohexane ring substituted with a methyl group at the 4-position, connected via an ethylamine chain to a 3-methylthiophen-2-ylmethyl group.
Properties
Molecular Formula |
C15H25NS |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H25NS/c1-12-3-5-14(6-4-12)7-9-16-11-15-13(2)8-10-17-15/h8,10,12,14,16H,3-7,9,11H2,1-2H3 |
InChI Key |
UYDRJBHYCYDRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=C(C=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexyl and thiophene intermediates. The cyclohexyl intermediate can be synthesized through the hydrogenation of toluene, followed by methylation. The thiophene intermediate is prepared via the Friedel-Crafts acylation of thiophene, followed by methylation at the 3-position.
The final step involves the coupling of the cyclohexyl and thiophene intermediates with ethanamine under reductive amination conditions. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride, and a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons or reduced amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclohexyl and Thiophene Groups
4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1041535-02-7)
- Structure : Features an ethyl-substituted cyclohexane and a thiophen-2-ylmethyl group (vs. 3-methylthiophen-2-ylmethyl in the target compound).
- Cyclohexyl Substituent: Ethyl vs. methyl may enhance lipophilicity and steric bulk .
N-(3-Acetyl-2-thienyl)-2-bromoacetamide
- Structure : Contains a thiophene ring functionalized with acetyl and bromoacetamide groups.
- Comparison : Highlights the versatility of thiophene derivatives in synthetic chemistry. The target compound’s 3-methyl group contrasts with this analog’s acetyl substitution, which introduces electrophilic reactivity .
Phenethylamine Derivatives (NBOMe Series)
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)
- Structure : A phenethylamine derivative with a 2-methoxybenzyl group and substituted phenyl ring.
- Key Differences: Aromatic Systems: NBOMe compounds prioritize substituted phenyl rings, whereas the target compound uses thiophene. Biological Relevance: NBOMe derivatives are known for serotonin receptor binding, suggesting the target compound’s thiophene may offer alternative receptor interactions .
Substituted Ethanamine Derivatives
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethan-1-amine
- Structure : Combines a 4-ethylbenzyl group with a 4-methoxyphenethylamine chain.
- Comparison :
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine
- Structure : Includes a benzyloxy-methoxyphenyl group and N-methylation.
- Comparison : N-Methylation reduces hydrogen-bonding capacity, whereas the target compound’s secondary amine may enhance solubility .
Analytical Characterization
- NMR Spectroscopy : and provide detailed ¹H/¹³C NMR data for similar compounds, with chemical shifts in the target compound expected at δ ~2.5–3.5 ppm (cyclohexyl CH₂) and δ ~6.5–7.2 ppm (thiophene protons) .
- HRMS : Molecular weight verification (calculated for C₁₅H₂₅NS: 251.17 g/mol) would align with methods in .
Comparative Data Table
Q & A
Basic: What are the recommended synthetic strategies for 2-(4-Methylcyclohexyl)-N-((3-methylthiophen-2-yl)methyl)ethan-1-amine?
Methodological Answer:
Synthesis typically involves multi-step alkylation and amination reactions.
Core Structure Assembly : Start with 4-methylcyclohexanol, which undergoes oxidation to form the corresponding ketone. Convert this to a nitrile via a Strecker synthesis, followed by reduction to the primary amine using LiAlH₄ .
Thiophene Substituent Integration : React 3-methylthiophene-2-carboxaldehyde with methylamine under reductive amination (NaBH₃CN) to form the (3-methylthiophen-2-yl)methylamine intermediate .
Coupling Reaction : Combine the cyclohexyl amine and thiophene-methylamine via a nucleophilic substitution or Buchwald-Hartwig coupling, using Pd catalysts for C–N bond formation .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation .
Basic: How should researchers approach structural characterization of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm), thiophene aromatic protons (δ 6.5–7.2 ppm), and methyl groups (δ 2.3–2.5 ppm). Compare with analogous amines in and .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~292.4 Da). Fragmentation patterns should align with cleavage at the amine-thiophene bond .
High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to validate purity (>98%) and detect stereoisomers .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Methodological Answer:
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency. Monitor reaction kinetics via in-situ FTIR to identify optimal ligand-metal ratios .
Temperature Control : Perform the amination step at 80–100°C to balance reaction rate and side-product formation. Lower temperatures (<60°C) may reduce decomposition of the thiophene moiety .
Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity. Add molecular sieves to scavenge water and prevent hydrolysis .
Byproduct Analysis : Use GC-MS to identify impurities (e.g., unreacted aldehydes or over-alkylated products). Adjust stoichiometry (amine:aldehyde ratio 1.2:1) to suppress dimerization .
Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
Assay Standardization :
- Binding Assays : Use radiolabeled ligands (³H or ¹²⁵I) in competitive displacement studies. Normalize data to reference compounds (e.g., serotonin reuptake inhibitors) .
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target receptors. Include positive/negative controls (e.g., forskolin for cAMP) .
Comparative Studies : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. patch-clamp electrophysiology for ion channel modulation) .
Data Normalization : Account for batch-to-batch variability in compound purity (via HPLC) and cell line passage number .
Advanced: What computational modeling approaches are suitable for predicting target interactions?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (5-HT₂A/5-HT₇). Prioritize docking poses with hydrogen bonds between the amine group and Asp155 (5-HT₂A) .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
QSAR Modeling :
- Train a model using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate against experimental IC₅₀ values from .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Substituent Variation :
- Modify the cyclohexyl group (e.g., 4-ethyl or 4-fluoro analogs) and thiophene methyl position. Synthesize derivatives via parallel library synthesis .
Biological Screening :
- Test analogs in dose-response assays (e.g., 10⁻¹²–10⁻⁶ M) for receptor affinity (Kᵢ) and functional efficacy (EC₅₀). Use ANOVA to identify statistically significant trends .
Metabolic Stability :
- Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation. Prioritize compounds with t₁/₂ > 60 minutes .
Advanced: What strategies mitigate challenges in stereochemical purity during synthesis?
Methodological Answer:
Chiral Resolution :
- Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Optimize mobile phase (hexane/isopropanol 90:10) for baseline separation .
Asymmetric Catalysis :
- Employ Jacobsen’s catalyst for enantioselective epoxidation of intermediates. Monitor enantiomeric excess (ee) via polarimetry .
Crystallization-Induced Diastereomer Resolution :
- Form diastereomeric salts with tartaric acid. Recrystallize in ethanol/water to isolate the desired stereoisomer .
Advanced: How to address discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
Physiologically-Based Pharmacokinetic (PBPK) Modeling :
- Input parameters (logP, pKa, plasma protein binding) into GastroPlus to predict absorption and clearance. Adjust for species-specific CYP450 expression .
Tissue Distribution Studies :
- Use radiolabeled compound (¹⁴C) in rodent models. Quantify tissue concentrations via scintillation counting and autoradiography .
Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
